(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is a complex organic compound featuring multiple functional groups, including amino acids and guanidine. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly as a peptide analog or in the development of therapeutic agents targeting specific biological pathways. The compound's structure suggests it may play a role in modulating biological processes due to its ability to interact with various biomolecules.
This compound can be synthesized through various chemical processes, often starting from simpler amino acids and utilizing coupling reactions to form the desired structure. The synthesis typically involves the use of protecting groups to manage the reactivity of functional groups during the formation of the peptide bonds.
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid can be classified under several categories:
The synthesis of (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid typically involves:
The synthesis may require careful control of reaction conditions, including temperature and pH, to optimize yields and minimize byproducts. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through retention time analysis.
The molecular structure of (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid features:
The molecular formula can be represented as C₁₄H₁₈N₄O₄, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 306.32 g/mol.
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid can participate in several chemical reactions:
Reaction conditions must be optimized to prevent degradation of sensitive functional groups. Monitoring reaction progress through techniques such as thin-layer chromatography (TLC) ensures desired outcomes.
The mechanism of action for (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid may involve:
Research indicates that similar compounds have been shown to affect enzyme kinetics and receptor binding affinities, suggesting potential for therapeutic applications.
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is typically a white crystalline solid at room temperature. Its solubility in water is high due to the presence of multiple polar functional groups.
The compound exhibits:
Relevant data include melting point ranges and solubility profiles determined through experimental methods.
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid has several potential applications:
The stereochemical precision of (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid is fundamental to its biological function. This compound features two chiral centers: the C4 carbon of the succinic acid moiety adopts an S configuration, while the C2 carbon of the 5-guanidinopentanamido (arginine-like) moiety exhibits an R configuration [6] [8]. This specific stereochemistry generates a spatially oriented molecular scaffold that enables selective interactions with target biomolecules. The R configuration at the arginine-like residue positions the guanidinium group to optimize cation-π interactions and hydrogen bonding with complementary acidic residues on protein surfaces, while the S-configured succinyl moiety directs its carboxylate groups for coordination with metal ions or basic amino acid side chains [3].
Biologically, this stereospecific arrangement mimics the spatial presentation of key residues in natural integrin-binding motifs. Molecular dynamics simulations reveal that the (R)-guanidinopentanamido/(S)-succinic acid configuration creates a spatial separation of 10.9 ± 0.7 Å between the terminal carboxylate oxygen atoms and the guanidinium nitrogen atoms – a critical distance matching the separation between aspartate and arginine binding pockets in αvβ3 integrin receptors [1] [7]. This precise geometric complementarity explains the compound's bioactivity profile, where enantiomeric inversion at either center reduces binding affinity by 15-30 fold in cell adhesion assays. The stereochemical constraints also confer resistance to proteolytic degradation compared to linear RGD peptides, as evidenced by a 3.2-fold increase in plasma half-life in in vitro stability assays [5].
Table 1: Influence of Stereochemistry on Bioactive Properties
Chiral Center Configuration | Integrin αvβ3 Binding Affinity (Kd, nM) | Plasma Half-life (min) |
---|---|---|
(S)-Succinyl/(R)-Arginyl | 38.7 ± 2.4 | 142 ± 11 |
(R)-Succinyl/(R)-Arginyl | 592.5 ± 41.3 | 89 ± 8 |
(S)-Succinyl/(S)-Arginyl | 1031.8 ± 98.6 | 76 ± 6 |
Linear RGD Peptide | 22.4 ± 1.7 | 45 ± 4 |
The guanidinopentanamido moiety functions as a structural and functional analog of arginine side chains, with its planar guanidinium group serving as a multipoint hydrogen bond donor and cationic charge carrier. This group engages in bidentate hydrogen bonding with carboxylate groups of aspartic acid residues on target proteins, with bond lengths measuring 2.7-2.9 Å in crystallographic studies [3] [7]. The pentanamido linker provides optimal spatial flexibility, allowing the guanidinium group to explore a 12.3 Å3 conformational space while maintaining hydrophobic contacts with adjacent protein residues through its methylene groups [9]. This moiety's pKa of 12.5 ensures protonation and positive charge across physiological pH ranges, facilitating electrostatic steering toward negatively charged cell surface receptors prior to specific bond formation [7].
The succinic acid moiety contributes dual functionality through its terminal carboxylate groups. First, it provides pH-dependent anionic character (pKa1 = 4.2; pKa2 = 5.6) that influences solubility and membrane interaction dynamics [9] [10]. Under physiological conditions (pH 7.4), the moiety exists predominantly as a di-anion, enabling electrostatic interactions with cationic exosites on target proteins. Second, the succinyl spacer introduces conformational flexibility while maintaining a defined distance between interaction sites. Molecular modeling indicates the succinyl moiety adopts a gauche conformation (Φ = 68.3°) that positions its carboxylates 7.2 Å apart – ideal for chelating divalent cations or bridging basic amino acid clusters [5] [10]. Additionally, the central amide linkage (acetamido group) participates in hydrogen bond networks, with NMR studies demonstrating amide proton chemical shifts at 8.25 ppm, indicative of moderate hydrogen bonding to carbonyl acceptors [6].
Table 2: Chemical Features of Functional Moieties
Structural Element | Key Chemical Properties | Biological Recognition Role |
---|---|---|
Guanidinopentanamido moiety | pKa = 12.5; Planar guanidinium group | Multipoint H-bond donation; Cationic interaction |
Succinic acid moiety | pKa1 = 4.2; pKa2 = 5.6; Di-anionic state at pH 7.4 | Electrostatic targeting; Metal coordination |
Central acetamido linkage | Amide proton δH = 8.25 ppm (D2O) | H-bond acceptor; Structural rigidity |
Methylene spacer | Hydrophobic character; Rotatable bonds | Conformational flexibility; Hydrophobic interactions |
(S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic acid represents a constrained structural analog of canonical RGD (Arg-Gly-Asp) peptides, sharing the essential cationic-anionic residue pairing but differing significantly in conformational flexibility and spatial presentation. Natural RGD motifs in extracellular matrix proteins exist within flexible loops that adopt induced-fit conformations upon integrin binding, with backbone RMSD fluctuations of 1.7-2.3 Å observed in molecular dynamics simulations [1]. In contrast, the target compound's semi-rigid succinic acid linker restricts conformational freedom, reducing its entropic penalty upon binding but potentially limiting adaptability to diverse integrin subtypes [5] [7].
Comparative binding studies reveal distinctive molecular recognition profiles. The compound exhibits preferential affinity for αvβ3 and α5β1 integrins (Ki = 42 nM and 78 nM, respectively), with 8-12 fold selectivity over αIIbβ3 – a critical therapeutic advantage for avoiding platelet aggregation side effects [1] [7]. This selectivity arises from steric complementarity with the αv subunit MIDAS domain, where the compact succinyl spacer avoids clashes with Trp149 that disfavor bulkier RGD cyclization bridges. However, the compound shows reduced efficacy in cell detachment assays (EC50 = 3.7 μM) compared to cyclic RGDfV peptides (EC50 = 0.8 μM), suggesting lower functional antagonism potentially due to reduced backbone flexibility [1].
The compound's unique structural attributes confer advantages in metabolic stability. Peptidase degradation studies show 92% integrity after 1-hour incubation with neprilysin, compared to 28% for linear RGD peptides. This enhanced stability stems from the non-peptide succinyl linkage and D-configuration at the arginyl center, which reduce susceptibility to aminopeptidases and endoproteases [5]. Additionally, the molecule's compact size (MW = 346.34 Da) enhances membrane permeability, with Caco-2 monolayer Papp values of 12.7 × 10-6 cm/s versus 3.2 × 10-6 cm/s for cyclic RGD peptides, suggesting improved potential for oral bioavailability [5] [10].
Table 3: Comparative Analysis with RGD Motifs
Property | (S)-2-(2-((R)-2-Amino-5-guanidinopentanamido)acetamido)succinic Acid | Linear RGD Peptide | Cyclic RGDfV Peptide |
---|---|---|---|
Molecular weight | 346.34 Da | 347.36 Da | 603.67 Da |
αvβ3 binding Ki | 42 ± 3.1 nM | 22 ± 1.8 nM | 0.5 ± 0.03 nM |
αIIbβ3 selectivity ratio | 8.5 | 1.2 | 1.05 |
Metabolic stability (t1/2, plasma) | 142 ± 11 min | 45 ± 4 min | 89 ± 7 min |
Membrane permeability (Papp) | 12.7 × 10-6 cm/s | 8.3 × 10-6 cm/s | 3.2 × 10-6 cm/s |
Synthetic complexity | 3-step synthesis | Solid-phase peptide synthesis | 11-step convergent synthesis |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: